5-(((4-Fluorophenyl)amino)methyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Description
Structural Elucidation and Molecular Characterization of 5-(((4-Fluorophenyl)amino)methyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, This compound , is derived through systematic prioritization of functional groups and substituents on the 1,2,4-triazole core. The parent heterocycle, 4H-1,2,4-triazole, is numbered such that the sulfur-containing thiol group (-SH) occupies position 3. The substituents at positions 4 and 5 are assigned based on their relative priorities:
- Position 4 : A m-tolyl group (3-methylphenyl), which is a benzene ring with a methyl substituent at the meta position.
- Position 5 : A ((4-fluorophenyl)amino)methyl group, consisting of a methylene bridge (-CH2-) linking the triazole nitrogen to an amino group (-NH-) attached to a para-fluorinated benzene ring.
The IUPAC name adheres to the following conventions:
- The base heterocycle (1,2,4-triazole) is identified first.
- Substituents are listed in alphabetical order, with locants indicating their positions.
- The thiol (-SH) functional group at position 3 is assigned the suffix "-thiol."
Alternative synonyms for this compound include 3-[(4-fluoroanilino)methyl]-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione and ZINC13534694 . Its Chemical Abstracts Service (CAS) registry number is 917750-15-3 , a unique identifier critical for unambiguous chemical referencing.
Molecular Geometry and Stereochemical Considerations
The 1,2,4-triazole core is a planar, aromatic heterocycle with delocalized π-electrons across its three nitrogen and two carbon atoms. This planarity is preserved in derivatives unless steric hindrance from bulky substituents induces distortion. In the case of this compound:
- The m-tolyl group at position 4 introduces a methyl substituent at the meta position of the benzene ring, creating a slight steric bulk that may influence the dihedral angle between the triazole and phenyl rings.
- The ((4-fluorophenyl)amino)methyl group at position 5 consists of a flexible methylene linker, allowing rotational freedom around the C-N bond. However, conjugation between the amino group and the fluorophenyl ring may restrict this rotation, leading to partial planarity in the substituent.
Bond lengths within the triazole ring are expected to align with typical values for 1,2,4-triazoles: C-N distances of 132–136 pm and N-N distances of 136–140 pm. The thiol group at position 3 contributes to the molecule’s polarity, with a sulfur atom capable of participating in hydrogen bonding and metal coordination.
Stereochemical analysis reveals no chiral centers in the molecule, as all substituents are either planar (aromatic rings) or attached via symmetric linkages (methylene groups). However, the m-tolyl and fluorophenyl substituents may adopt distinct conformations depending on the crystallization environment or solvent interactions.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance Spectroscopy
While specific Nuclear Magnetic Resonance (NMR) data for this compound are not explicitly provided in the available sources, inferences can be drawn from analogous triazole derivatives:
- 1H NMR :
- The aromatic protons of the m-tolyl group would resonate as a multiplet in the δ 6.8–7.5 ppm range, with the methyl group appearing as a singlet near δ 2.3–2.5 ppm.
- The fluorophenyl ring’s protons would exhibit coupling with the fluorine atom (J ≈ 8–10 Hz), resulting in doublets of doublets between δ 6.8–7.3 ppm.
- The methylene protons (-CH2-) of the aminomethyl linker would appear as a singlet or triplet near δ 3.5–4.0 ppm, depending on coupling with the adjacent NH group.
- The thiol proton (-SH) is typically observed as a broad singlet between δ 1.5–3.0 ppm but may be absent in deuterated solvents due to proton exchange.
- 13C NMR :
- The triazole carbons would resonate between δ 140–160 ppm, characteristic of aromatic heterocycles.
- The fluorophenyl carbon bearing fluorine would appear downfield (δ 160–165 ppm) due to the electronegative fluorine atom.
- The methyl carbon of the m-tolyl group would appear near δ 20–25 ppm.
Infrared Spectroscopy
Key Infrared (IR) absorption bands would include:
- S-H stretch : A weak to medium band near 2550–2600 cm⁻¹, indicative of the thiol group.
- N-H stretch : A broad band near 3300–3500 cm⁻¹ from the secondary amine (-NH-).
- Aromatic C-H stretches : Peaks between 3000–3100 cm⁻¹.
- C-N stretches : Bands in the 1350–1500 cm⁻¹ range.
Ultraviolet-Visible Spectroscopy
The conjugated π-system of the triazole and aromatic rings would absorb in the ultraviolet region, with λmax expected between 250–300 nm. The presence of electron-withdrawing (fluorine) and electron-donating (methyl) substituents would alter the absorption profile through resonance and inductive effects.
Mass Spectrometry
High-resolution mass spectrometry would yield a molecular ion peak corresponding to the exact mass of C16H16FN5S (calculated exact mass: 353.11 g/mol). Fragmentation patterns would likely include:
- Loss of the thiol group (-SH, 33.07 g/mol).
- Cleavage of the methylene linker, yielding ions corresponding to the m-tolyl-triazole and fluorophenylamine fragments.
X-ray Crystallographic Analysis and Solid-State Packing
X-ray crystallographic data for this compound are not available in the provided sources. However, general principles of triazole-based crystal packing can be extrapolated:
- The planar triazole core facilitates π-π stacking interactions between adjacent molecules.
- The thiol group may participate in hydrogen bonding with nitrogen atoms of neighboring triazole rings or amine groups.
- The m-tolyl and fluorophenyl substituents could engage in van der Waals interactions or C-H···π contacts, influencing the crystal lattice’s stability.
Hypothetical unit cell parameters might include:
- Space group : P21/c (common for monoclinic systems with Z = 4).
- Key intermolecular distances : S···N (~3.3 Å) and π-π stacking (~3.5 Å).
The fluorine atom’s electronegativity could polarize adjacent molecules, potentially leading to dipole-dipole interactions that stabilize the crystal structure.
Properties
Molecular Formula |
C16H15FN4S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[(4-fluoroanilino)methyl]-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15FN4S/c1-11-3-2-4-14(9-11)21-15(19-20-16(21)22)10-18-13-7-5-12(17)6-8-13/h2-9,18H,10H2,1H3,(H,20,22) |
InChI Key |
GEXLITNAZRMLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Potassium Dithiocarbazinate Intermediate
Methyl m-toluate (derived from m-toluic acid) undergoes hydrazinolysis with hydrazine hydrate in ethanol to yield m-toluic hydrazide. Subsequent treatment with CS₂ and potassium hydroxide generates potassium dithiocarbazinate, as demonstrated in analogous syntheses.
Reaction Conditions :
Cyclization to 4-Amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
The potassium dithiocarbazinate intermediate is refluxed with hydrazine hydrate in water, inducing cyclization. Acidification with HCl precipitates the triazole-thiol product.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Hydrazine Equiv | 2.0 | Maximizes ring closure |
| Reaction Time | 3–4 h | Prevents over-cyclization |
| Acidification pH | 2–3 | Ensures complete precipitation |
| Isolated Yield | 42–48% |
Introduction of the (4-Fluorophenylamino)methyl Group
The Mannich reaction is employed to functionalize the 4-amino group of the triazole-thiol core. This step attaches the (4-fluorophenylamino)methyl moiety via a three-component condensation.
Mannich Reaction Protocol
A mixture of 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol, paraformaldehyde, and 4-fluoroaniline is refluxed in ethanol with catalytic sulfuric acid.
Key Variables :
-
Molar Ratio (Triazole:CH₂O:Aniline): 1:1.2:1.1
-
Catalyst : H₂SO₄ (5 mol%)
-
Reflux Duration : 6–8 h
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
Side Reactions :
-
Over-alkylation at the thiol group (mitigated by stoichiometric control).
-
Imine formation (suppressed via acidic conditions).
Alternative Synthetic Pathways
One-Pot Cyclization-Functionalization
A modified approach combines triazole formation and Mannich reaction in a single pot. Potassium dithiocarbazinate, hydrazine hydrate, 4-fluoroaniline, and formaldehyde are heated in dimethylformamide (DMF) at 100°C for 12 h. This method reduces isolation steps but lowers yield (50–55%) due to competing side reactions.
Phosphorus Oxychloride-Mediated Coupling
4-Amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is reacted with 4-fluorobenzyl chloride in POCl₃ under reflux. This electrophilic substitution bypasses the Mannich step but requires rigorous moisture exclusion.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mannich Reaction | 65–72 | ≥95 | Scalability |
| One-Pot | 50–55 | 85–90 | Fewer steps |
| POCl₃ Coupling | 60–65 | ≥90 | No formaldehyde requirement |
Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
Recrystallization from ethanol/water (7:3) enhances purity to >99% (HPLC). Residual solvents (e.g., DMF) are removed via activated charcoal treatment.
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
The compound exhibits a variety of biological activities that make it a candidate for pharmaceutical research:
- Antiviral Properties : Compounds in the triazole class are known for their antiviral activities. Studies suggest that derivatives of 1,2,4-triazoles can inhibit viral replication and may be effective against various viral pathogens.
- Antimicrobial Effects : Research indicates that 5-(((4-Fluorophenyl)amino)methyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol possesses antimicrobial properties. The thiol group enhances its reactivity, potentially leading to increased efficacy against bacterial infections.
- Anti-inflammatory Activity : The compound has been studied for its anti-inflammatory effects, which are crucial in treating conditions characterized by excessive inflammation.
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. The presence of both the triazole and thiol functional groups contributes to its potential anticancer activity.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes. Understanding the synthesis is critical for developing derivatives with enhanced biological activity or modified properties:
- Synthetic Pathways : The synthetic methodology includes reactions that introduce the fluorophenyl and thiol groups into the triazole framework. Techniques such as nucleophilic substitution and coupling reactions are commonly employed.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action:
- Binding Affinity : Techniques like surface plasmon resonance and nuclear magnetic resonance spectroscopy can be utilized to study binding affinities with proteins and nucleic acids. These studies help in identifying specific targets within biological systems.
Future Research Directions
Future research on this compound should focus on:
- Mechanistic Studies : Detailed studies on its mechanism of action against specific pathogens or cancer cell lines.
- Derivatives Development : Exploring modifications to enhance efficacy or reduce toxicity.
Mechanism of Action
The mechanism of action of 5-(((4-Fluorophenyl)amino)methyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl and tolyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, synthesis methods, and reported activities:
Key Findings from Comparative Analysis
Hydrophobic substituents (e.g., m-tolyl, furan-2-ylmethyl) may enhance membrane permeability, as seen in antimicrobial triazole derivatives .
Synthetic Flexibility: Schiff base formation is a common strategy for introducing arylideneamino groups at position 4 (e.g., ). Mannich reactions could theoretically enable the introduction of aminomethyl groups at position 5, as inferred from , which describes Mannich bases in triazole synthesis .
Biological Performance: Schiff base derivatives (e.g., 4-((4-methoxybenzylidene)amino)-5-(pyridin-4-yl)) exhibit moderate to significant anticancer activity against MCF-7 and Hep-G2 cell lines . Triazole-3-thiols with aryl substituents (e.g., 5-(4-chlorophenyl)) show corrosion inhibition efficiency up to 85% for zinc in acidic media .
Thermal and Physical Properties :
Biological Activity
5-(((4-Fluorophenyl)amino)methyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 917750-15-3) is a compound that belongs to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article provides an in-depth exploration of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 314.4 g/mol. Its structure features a triazole ring and a thiol group, which contribute to its reactivity and biological profile .
Biological Activities
Antimicrobial Activity
Compounds in the triazole class often exhibit significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles can act as effective inhibitors against various pathogens. Specifically, studies have shown that compounds similar to this compound demonstrate antibacterial and antifungal activities. For instance, triazole-thiol compounds have been reported to possess activity against Mycobacterium tuberculosis and other bacterial strains .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that certain triazole-thiol derivatives exhibit cytotoxicity against cancer cell lines. For example, related compounds have shown IC50 values indicating significant inhibition of cell proliferation in colon carcinoma and breast cancer cell lines . The presence of the thiol group may enhance the interaction with cellular targets involved in cancer progression.
Mechanism of Action
The mechanism through which this compound exerts its biological effects is likely multifaceted. The compound may interact with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating these interactions and understanding the binding affinities with target biomolecules .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar triazole-thiol compounds is provided below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(p-Tolyl)-1H-1,2,4-triazole-3-thiol | Similar triazole-thiol structure | Antimicrobial | Lacks fluorine substitution |
| 5-(4-Chlorophenyl)-1H-1,2,4-triazole-3-thiol | Contains chlorine instead of fluorine | Antiviral | Chlorine may alter reactivity |
| 5-(Phenyl)-1H-1,2,4-triazole-3-thiol | Basic phenyl substitution | Antifungal | Simpler structure enhances solubility |
The unique combination of substituents in this compound may confer enhanced biological activity compared to simpler analogs.
Case Studies
Several case studies highlight the efficacy of triazole compounds in clinical settings:
- Mycobacterial Infections : A study screened various triazole derivatives against Mycobacterium tuberculosis and found that certain compounds exhibited MIC values as low as ≤21.25 μM .
- Cancer Cell Lines : Research on related triazoles indicated promising results against human breast cancer T47D cells with IC50 values ranging from 27.3 μM to 43.4 μM .
These findings underscore the potential of this compound as a candidate for further development in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(((4-fluorophenyl)amino)methyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol, and how can low yields be addressed?
- Methodology : The compound can be synthesized via Mannich reactions or alkylation of triazole precursors. For example, Mannich bases are formed by reacting 4-substituted triazole-3-thiols with formaldehyde and secondary amines under basic conditions . To improve yields, optimize reaction parameters such as solvent (e.g., DMF), temperature (25–80°C), and stoichiometry of aldehydes/amines. Column chromatography (silica gel, hexane/ethyl acetate) is effective for purification .
Q. Which spectroscopic techniques are critical for structural characterization of this triazole-thiol derivative?
- Methodology : Use 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl and m-tolyl groups) via chemical shifts and coupling patterns. IR spectroscopy identifies thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations. HR-MS validates molecular weight and fragmentation patterns. X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry .
Q. How is the antimicrobial activity of this compound screened in preliminary assays?
- Methodology : Conduct broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Compare minimum inhibitory concentrations (MICs) to reference drugs like fluconazole. For example, derivatives with 4-fluorobenzylidene substituents show antifungal activity comparable to fluconazole .
Advanced Research Questions
Q. How can in silico models predict acute toxicity, and what experimental validation is required?
- Methodology : Apply QSAR analysis to estimate LD50 and toxicity class. For triazole-thiols, in silico models (e.g., ProTox-II) correlate well with experimental LD50 values (e.g., 1190 mg/kg for a related compound via intragastric administration). Validate predictions with in vivo acute toxicity tests in rodents, adhering to OECD guidelines .
Q. What structural modifications enhance anti-tuberculosis activity, and how do substituents influence efficacy?
- Methodology : Introduce electron-withdrawing groups (e.g., -NO2, -Br) to the benzylidene moiety to improve activity against Mycobacterium bovis. For example, 0.1–1.0% concentrations of thiophen-2-ylmethyl derivatives inhibit bacterial growth at pH 6.5–7.1. Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects .
Q. How do conflicting data on antiradical activity across studies arise, and how can they be resolved?
- Methodology : Discrepancies may stem from substituent electronic effects. For instance, 4-fluorobenzylidene derivatives exhibit reduced antiradical activity compared to 2-hydroxybenzylidene analogs due to electron-withdrawing vs. donating properties. Standardize assays (e.g., DPPH scavenging) under controlled pH and solvent conditions to ensure reproducibility .
Q. What mechanistic insights explain the dual antimicrobial and cytotoxic properties of this compound?
- Methodology : Investigate membrane disruption via lipid peroxidation assays (e.g., TBARS) and DNA intercalation using UV-vis titration. Cytotoxicity in cancer cell lines (e.g., MCF-7) may correlate with thiol-mediated ROS generation. Compare selectivity indices (IC50 for cancer vs. normal cells) to assess therapeutic potential .
Data Contradiction Analysis
Q. Why do some studies report high antifungal activity while others show modest results for similar derivatives?
- Analysis : Variability arises from substituent positioning. For example, 4-fluorobenzylidene analogs (para-substitution) exhibit stronger antifungal effects than meta-substituted derivatives due to improved lipophilicity and target binding. Cross-study comparisons must account for substituent electronic and steric profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
